molecular formula C6H8N2O B1651588 1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole CAS No. 1293929-87-9

1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole

Cat. No.: B1651588
CAS No.: 1293929-87-9
M. Wt: 124.14
InChI Key: LHNAZHNZJIZRCV-UHFFFAOYSA-N
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Description

1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole is a heterocyclic compound that features a fused ring system combining a pyran and a pyrazole ring

Scientific Research Applications

1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified under the GHS07 category. The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Pyrazole derivatives, such as 1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The future of this compound lies in its potential applications in the field of medicinal chemistry and drug discovery .

Biochemical Analysis

Biochemical Properties

1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes such as kinases and phosphatases, which are essential for regulating cellular processes. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their activity and influencing downstream signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules such as MAP kinases, leading to changes in gene expression profiles and metabolic fluxes within the cell . These effects are critical for understanding how this compound can be used to manipulate cellular functions for therapeutic purposes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The binding of this compound to enzyme active sites can lead to conformational changes that either enhance or inhibit enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical studies. Over time, this compound may undergo degradation, which can affect its efficacy and potency. Studies have shown that this compound remains stable under specific storage conditions, but its long-term effects on cellular function need to be carefully monitored in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic fluxes. This compound can influence the levels of metabolites within the cell, thereby affecting overall cellular metabolism. Understanding the metabolic pathways involving this compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The efficient transport and distribution of this compound are essential for its biological activity and therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole can be synthesized through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis . Another method includes the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, apply. Techniques like continuous flow synthesis and the use of robust catalysts can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1,4,5,7-Tetrahydropyrano[3,4-C]pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often facilitated by bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases like sodium hydroxide, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Comparison with Similar Compounds

Properties

IUPAC Name

1,4,5,7-tetrahydropyrano[3,4-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-9-4-6-5(1)3-7-8-6/h3H,1-2,4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNAZHNZJIZRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301266008
Record name Pyrano[3,4-c]pyrazole, 2,4,5,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1293929-87-9
Record name Pyrano[3,4-c]pyrazole, 2,4,5,7-tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1293929-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrano[3,4-c]pyrazole, 2,4,5,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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